4-(Aminomethyl)cyclohexan-1-amine dihydrochloride

Description

Historical Context and Discovery

The development of 4-(aminomethyl)cyclohexan-1-amine dihydrochloride emerged from ongoing research into cyclohexane-based diamine compounds and their potential applications in organic synthesis. The compound is synthesized primarily from 1-amino-1-cyanocyclohexane through hydrogenation processes, representing a systematic approach to creating structurally defined diamines. The free base form of this compound, 4-(aminomethyl)cyclohexylamine, was first documented in chemical databases with creation dates tracing back to 2005, while the dihydrochloride salt form appeared in scientific literature and chemical registries around 2013.

The synthesis methodology involves hydrogenation reactions utilizing platinum(IV) oxide as a catalyst, demonstrating the application of traditional catalytic hydrogenation techniques to produce complex amine structures. This synthetic approach represents part of the broader historical development of cyclohexane-based chemical building blocks that have become increasingly important in pharmaceutical and materials science research. The compound falls under the category of aliphatic amines, specifically secondary amines, due to the presence of two carbon chains attached to the nitrogen atom.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly defining its structural components and salt formation. The compound is officially designated as 4-(aminomethyl)cyclohexan-1-amine;dihydrochloride, emphasizing both the organic base structure and the presence of two hydrochloride ions. Alternative nomenclature includes 4-(Aminomethyl)cyclohexanamine dihydrochloride, which maintains the same structural description while using slightly different formatting conventions.

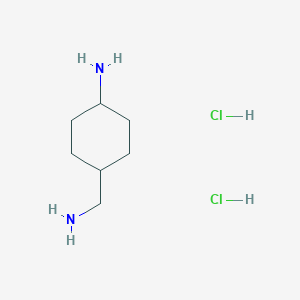

The molecular structure consists of a cyclohexane ring system with two amino functional groups positioned at specific locations: one amino group directly attached to the cyclohexane ring at position 1, and another amino group connected through a methylene bridge at position 4. This positioning creates a trans-diaxial arrangement in the most stable chair conformation of the cyclohexane ring, contributing to the compound's unique chemical properties and reactivity patterns.

| Nomenclature Variants | Source Reference |

|---|---|

| This compound | |

| 4-(Aminomethyl)cyclohexanamine dihydrochloride | |

| 4-(aminomethyl)cyclohexan-1-amine;dihydrochloride |

Chemical Registry and Identification Parameters

The chemical registry information for this compound provides comprehensive identification parameters essential for research and commercial applications. The compound is assigned Chemical Abstracts Service Registry Number 1427380-67-3, which serves as its unique identifier in chemical databases worldwide. The European Community Number 990-625-3 provides additional regulatory identification within European chemical registration systems.

The molecular formula C₇H₁₈Cl₂N₂ accurately represents the composition of the dihydrochloride salt, with a calculated molecular weight of 201.13 grams per mole. Computational chemistry databases provide detailed structural descriptors including the International Chemical Identifier InChI=1S/C7H16N2.2ClH/c8-5-6-1-3-7(9)4-2-6;;/h6-7H,1-5,8-9H2;2*1H and the corresponding InChI Key PKXPZFWIAPNNQM-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation C1CC(CCC1CN)N.Cl.Cl provides a text-based description of the molecular structure.

Significance in Chemical Research

This compound holds substantial significance in chemical research due to its versatile reactivity profile and potential applications across multiple scientific disciplines. The compound's dual amine functionality enables participation in various chemical reactions including nucleophilic substitution, condensation reactions, and complex formation processes. Research applications span medicinal chemistry, where the compound serves as a building block for pharmaceutical intermediates, and materials science, where its structural properties contribute to polymer synthesis and coordination chemistry studies.

The enhanced solubility characteristics of the dihydrochloride salt form compared to the free base make it particularly valuable for aqueous-based synthetic procedures and biological studies. This improved solubility profile facilitates easier handling and incorporation into various reaction systems, expanding its utility as a research chemical. The compound's availability from multiple commercial suppliers, including specialized fine chemical manufacturers like Enamine Limited, demonstrates its established role in contemporary chemical research.

Commercial availability data indicates the compound is produced and distributed at research scales ranging from 100 milligrams to 10 grams, with purity specifications typically exceeding 95 percent. This commercial accessibility supports its integration into academic research programs and industrial development projects. The compound's classification as a building block chemical further emphasizes its role as a fundamental component in synthetic chemistry, serving as a starting material for more complex molecular architectures.

Properties

IUPAC Name |

4-(aminomethyl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c8-5-6-1-3-7(9)4-2-6;;/h6-7H,1-5,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXPZFWIAPNNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion of Hydroxymethyl Cyclohexane Derivatives to Aminomethyl Cyclohexane

A patented method (WO2021107047A1) describes an efficient, economical route to 4-(aminomethyl)cyclohexanecarboxylic acid derivatives, which are structurally related to 4-(aminomethyl)cyclohexan-1-amine, by starting from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate or its hydrolyzate. The process involves:

Step 1: Conversion of Hydroxy Groups to Leaving Groups

The hydroxyl groups on the cyclohexane ring are converted into replaceable leaving groups such as halogens (chloride, bromide), tosylates, or other sulfonyloxy groups. This transformation facilitates subsequent nucleophilic substitution reactions.Step 2: Substitution with Primary Amine Precursors

The leaving groups are displaced by nitrogen nucleophiles, typically ammonia or azide ions, to form primary amine precursors. For example, azide substitution followed by reduction can yield the primary amine.Step 3: Hydrolysis or Catalytic Hydrogenolysis

The intermediate compounds, such as 4-(aminomethyl)cyclohexylmethyl 4'-(aminomethyl)cyclohexanecarboxylate, are hydrolyzed under acidic or basic conditions or subjected to catalytic hydrogenolysis to yield the free amine 4-(aminomethyl)cyclohexan-1-amine.Step 4: Formation of Dihydrochloride Salt

The free amine is reacted with hydrochloric acid to form the dihydrochloride salt, improving stability and handling properties.

This method is advantageous due to the use of readily available starting materials (such as 1,4-cyclohexanedimethanol derivatives), mild reaction conditions, and scalability for industrial production.

Alternative Synthetic Routes

Other synthetic approaches involve:

Direct Aminomethylation of Cyclohexanone Derivatives

Reaction of cyclohexanone with formaldehyde and ammonium salts (e.g., ammonium chloride) can yield aminomethyl-substituted cyclohexane derivatives. This method typically proceeds via Mannich-type reactions, providing a direct route to the aminomethyl functionality.Reduction of Nitrile Intermediates

Starting from 4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride, catalytic hydrogenation can reduce the nitrile group to the corresponding primary amine, followed by salt formation with HCl to yield the dihydrochloride.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxy group activation | Tosyl chloride, halogenating agents | Converts OH to good leaving group (X) |

| Nucleophilic substitution | Ammonia, azide ion | Introduces nitrogen functionality |

| Reduction of azide intermediates | Catalytic hydrogenation (Pd/C, H2) | Converts azide to primary amine |

| Hydrolysis of intermediates | Acidic or basic aqueous conditions | Releases free amine from esters/amides |

| Salt formation | Excess HCl in aqueous or alcoholic media | Forms dihydrochloride salt for stability |

Optimizing these steps involves controlling temperature, solvent choice, and reaction time to maximize yield and purity. For example, hydrolysis is often performed under mild acidic conditions to avoid degradation of sensitive amine groups.

Research Findings and Practical Considerations

- The patented method emphasizes the use of a one-pot process that avoids isolation of intermediates, enhancing efficiency and reducing costs.

- Isomerization control (cis/trans) of the cyclohexane ring is important since the stereochemistry affects the physical properties and reactivity of the final compound. Methods for isomer separation or isomerization to the trans form are documented.

- The use of tosylates or halides as leaving groups is preferred for their stability and ease of substitution.

- Catalytic hydrogenolysis is a clean method to reduce azide intermediates without harsh reagents, improving safety and environmental impact.

- Formation of the dihydrochloride salt improves water solubility and facilitates handling for pharmaceutical or polymer applications.

Summary Table of Preparation Methods

This detailed synthesis overview provides a professional, authoritative guide to the preparation of 4-(aminomethyl)cyclohexan-1-amine dihydrochloride, integrating diverse research findings and practical methodologies suitable for industrial and laboratory settings.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)cyclohexan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Secondary amines.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a wide range of applications in scientific research:

1. Medicinal Chemistry

- It serves as an intermediate in the synthesis of biologically active molecules, including potential antihypertensive agents and other therapeutic compounds.

- Its ability to modulate enzyme activities makes it a candidate for drug development aimed at cardiovascular diseases.

2. Biological Studies

- The compound is used in enzyme mechanism studies and protein-ligand interaction research. It helps elucidate the role of specific enzymes in physiological processes.

- Investigations into its effects on signal transduction pathways have revealed its potential to influence various biological functions.

3. Industrial Applications

- In the industrial sector, it is utilized in the production of polymers and as a modifier for general-purpose polymer materials . Its unique chemical structure allows it to enhance the properties of synthetic materials.

Case Studies and Research Findings

Several case studies have documented the biological activity and therapeutic potential of this compound:

1. Cardiovascular Research

- A study demonstrated that 4-(Aminomethyl)cyclohexan-1-amine dihydrochloride could lower blood pressure in hypertensive animal models by inhibiting specific enzymes involved in vasoconstriction. This suggests its potential use in managing hypertension.

2. Enzyme Mechanism Studies

- Research focusing on protein-ligand interactions showed that this compound could enhance or inhibit enzyme activities, providing insights into its pharmacological potential. Such studies are crucial for understanding drug interactions at the molecular level.

3. Synthetic Applications

- The compound is also utilized as an intermediate in synthesizing other biologically active molecules, showcasing its versatility in medicinal chemistry. Its role as a building block in complex organic synthesis is well-documented .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 4-(aminomethyl)cyclohexan-1-amine dihydrochloride and related cyclohexylamine derivatives:

Key Observations:

Fluorinated Derivatives: 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride shows improved metabolic stability due to fluorine’s electronegativity, a feature absent in the aminomethyl-substituted target compound . Aromatic Moieties: The pyridinyloxy and chlorobenzyl groups in analogs (e.g., ) enable π-π stacking interactions, which are critical for binding to biological targets like enzymes or receptors.

Physicochemical Properties: The dihydrochloride salt form of the target compound likely increases aqueous solubility compared to neutral analogs (e.g., 4-(dimethylamino)cyclohexanone hydrochloride) .

Functional and Application-Based Comparisons

Pharmaceutical Intermediates

- This compound: Primarily used as a building block for synthesizing chiral amines in drug candidates. Its dual amine groups facilitate coupling reactions with carboxylic acids or carbonyl compounds .

- (1r,4r)-4-(Pyridin-4-yloxy)cyclohexan-1-amine dihydrochloride : Employed in kinase inhibitor development due to its pyridine moiety, which mimics ATP-binding motifs .

Material Science and Catalysis

- 4-(Dimethylamino)cyclohexanone hydrochloride: Utilized in ligand synthesis for transition-metal catalysts, leveraging its ketone and tertiary amine groups .

Imaging and Diagnostics

Research Findings and Limitations

- Limitations: The discontinued status of this compound limits its accessibility for current research, necessitating substitution with commercially available analogs (e.g., ) .

Biological Activity

4-(Aminomethyl)cyclohexan-1-amine dihydrochloride is a compound of significant interest in biological research due to its potential therapeutic applications and its role as a precursor in the synthesis of biologically active molecules. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its amine functional group, which is crucial for its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to act as a ligand for various receptors and enzymes. The compound can modulate biochemical pathways by binding to specific molecular targets, influencing cellular signaling, gene expression, and metabolic processes. Its interactions with cytochrome P450 enzymes are particularly noteworthy, as these enzymes are essential for drug metabolism and can affect the pharmacokinetics of other compounds .

Antiplasmin Activity

Research has indicated that derivatives of this compound exhibit antiplasmin activity, which is beneficial in conditions associated with excessive fibrinolysis. For instance, trans-4-aminomethylcyclohexane-1-carboxylic acid has been shown to inhibit the plasmin system effectively without significant toxicity . This suggests potential applications in managing bleeding disorders.

Hemostatic Properties

In a study assessing the hemostatic effects of new amide derivatives containing this compound, clotting tests demonstrated that certain derivatives could significantly influence thrombin time (TT), prothrombin time (PT), and activated partial thromboplastin time (aPTT). Notably, some compounds exhibited a decrease in aPTT compared to controls, indicating enhanced clotting potential .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard laboratory synthesis routes for 4-(Aminomethyl)cyclohexan-1-amine dihydrochloride?

A methodological approach involves:

- Protection of Amines : Use of benzyl or tert-butyloxycarbonyl (Boc) groups to protect primary amines during synthesis. For example, dibenzylation of the cyclohexane backbone is a common step to prevent unwanted side reactions .

- Deprotection and Salt Formation : Catalytic hydrogenation (e.g., using Pd/C under H₂) removes benzyl groups, followed by treatment with hydrochloric acid to form the dihydrochloride salt .

- Key Data : Related compounds, such as (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, show mass spectrometry (MS) signals at m/z 198 [M + H]⁺, indicating successful deprotection .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Mass Spectrometry (MS) : Electrospray ionization (ESI) MS confirms molecular weight (e.g., m/z 198 [M + H]⁺ for analogous amines) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300 MHz, MeOD) resolves stereochemistry and proton environments. For example, aromatic protons in related compounds appear at δ 8.60 ppm, while cyclohexyl protons resonate between δ 1.25–2.67 ppm .

- Solubility Testing : Freely soluble in water and methanol, similar to dopamine hydrochloride derivatives, ensures suitability for biological assays .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- First Aid : For accidental exposure, rinse skin with soap/water and seek medical attention if inhaled .

Advanced Research Questions

Q. How does stereochemistry influence reactivity and biological activity?

- Stereoisomer-Specific Synthesis : Evidence shows distinct biological outcomes for (1R,4R) vs. (1S,4S) isomers. For example, (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine yields a spirocyclic compound with m/z 452 [M + H]⁺, while its enantiomer may exhibit different receptor binding .

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers for activity studies.

Q. What mechanistic insights exist for deprotection steps in synthesis?

- Catalytic Hydrogenation : Pd/C-mediated cleavage of benzyl groups proceeds via adsorption of H₂ on the catalyst surface, followed by hydrogenolysis of C–N bonds.

- Acidolytic Deprotection : Boc groups are removed using HCl in dioxane, forming the hydrochloride salt. Kinetic studies suggest optimal conditions at 0–5°C to minimize side reactions .

Q. How can solubility be optimized for in vivo applications?

- pH Adjustment : Adjust to pH 4–6 using buffers (e.g., citrate-phosphate) to enhance aqueous solubility, as seen in dopamine hydrochloride formulations .

- Co-Solvents : Use methanol or DMSO (≤10% v/v) for stock solutions.

- Salt Screening : Explore alternative salts (e.g., sulfate, citrate) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.